N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride
Description
Discovery and Development of Aminomethylphenyl-Oxatricyclodecane Carboxamides
The synthesis of aminomethylphenyl-oxatricyclodecane carboxamides emerged from efforts to enhance the stability and binding affinity of tricyclic compounds in biological systems. Early methodologies, such as the nitroimine cyclization reported in 2013, demonstrated the feasibility of constructing 3-oxatricyclo[5.2.1.0²,⁶]decane carboxamides via refluxing nitroimine precursors with acetone cyanohydrin and potassium hydroxide. This protocol yielded crystalline products with 93% efficiency, characterized by nuclear magnetic resonance (NMR) and infrared spectroscopy.
Subsequent advancements incorporated aromatic substituents to modulate electronic and steric properties. For instance, the introduction of aminomethylphenyl groups—inspired by derivatives like N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride —enabled precise targeting of enzymatic pockets. The hydrochloride salt form, as seen in PubChem CID 132327485, improved solubility while retaining the carboxamide’s hydrogen-bonding capacity.
A comparative analysis of synthesis routes is provided below:
Research Significance in Medicinal Chemistry
Aminomethylphenyl-oxatricyclodecane carboxamides exhibit broad relevance in drug design due to their dual functionality: the rigid oxatricyclic core enforces conformational restraint, while the carboxamide and aminomethyl groups participate in target-specific interactions. For example, oxadiazole carboxamide nucleosides—structurally analogous to the subject compound—have been utilized to probe DNA polymerase fidelity and nucleotide incorporation mechanisms. The syn and anti conformations observed in X-ray crystallography studies underscore the scaffold’s adaptability to enzymatic binding sites.
Furthermore, derivatives like 2-oxocyclohexanecarboxamide (PubChem CID 587989) highlight the role of ketone moieties in stabilizing transition-state analogs during enzyme inhibition. These insights validate the scaffold’s utility in developing protease inhibitors and allosteric modulators.
Taxonomic Classification within Oxatricyclic Compounds
The taxonomic hierarchy of oxatricyclic carboxamides is defined by ring topology and substituent patterns:
Core Structure :
Comparative Taxonomy :
This classification underscores the interplay between ring size, heteroatom placement, and functional group orientation in dictating biological activity.
Evolution of Tricyclic Amide Scaffold Research
The tricyclic amide scaffold has evolved from simple cyclohexanecarboxamides to multifunctional derivatives optimized for target engagement. Early studies on 2-oxocyclohexanecarboxamide focused on ketone-mediated reactivity, while later work integrated aromatic systems—exemplified by N-[[4-(aminomethyl)-2-(2-amino-2-oxoethoxy)phenyl]methyl]acetamide —to enhance binding specificity.
Modern innovations include macrocyclic derivatives like p-SCN-Bn-oxo-do3a , which incorporates isothiocyanate groups for bioconjugation. These advances reflect a paradigm shift toward modular scaffolds that balance rigidity and functional versatility.
Properties
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.ClH/c19-10-12-1-3-13(4-2-12)11-20-17(21)18-8-14-5-15(9-18)7-16(6-14)22-18;/h1-4,14-16H,5-11,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMVDBJWBSCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)C(=O)NCC4=CC=C(C=C4)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and data on the compound's biological activities.
Chemical Structure and Properties
The compound can be described by its complex chemical structure which includes a bicyclic framework and an aminomethyl substituent on the phenyl ring. This structural configuration is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : CHClNO
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Proliferation Inhibition :
- The compound has shown significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and ovarian (A2780) cells.
- IC Values : The antiproliferative activity was observed with IC values ranging from 0.33 to 7.10 μM for different derivatives tested .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituent groups significantly affect the biological activity:
| Compound | IC (μM) | Notes |
|---|---|---|
| 2,4-bis[(substituted-aminomethyl)phenyl]quinoline | 0.50 | Most active derivative |
| Disubstituted 6-phenylquinazolines | 0.62 - 1.08 | Varying activity based on substitution position |
This table summarizes key findings from SAR studies that illustrate how slight changes to the chemical structure can enhance or diminish biological efficacy.
Study on Antiproliferative Activity
In a comparative study, various derivatives of the compound were tested against a panel of human cancer cell lines:
- Methodology : MTT assays were conducted to assess cell viability post-treatment with different concentrations of the compound.
- Findings :
Telomerase Inhibition
Another critical aspect of the biological activity is the inhibition of telomerase, an enzyme often upregulated in cancer cells:
Scientific Research Applications
Muscarinic Acetylcholine Receptor Modulation
One of the primary applications of this compound is as a positive allosteric modulator of the muscarinic acetylcholine receptor M4. This receptor plays a significant role in various neurological functions and is implicated in conditions such as schizophrenia and Alzheimer's disease. The modulation of this receptor can enhance cognitive functions and reduce symptoms associated with these disorders .
Neuroprotective Effects
Research indicates that compounds similar to N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. The modulation of neurotransmitter systems through this compound may help mitigate neuronal damage and support cognitive health .
Case Study 1: Cognitive Enhancement in Animal Models
In a study examining the effects of muscarinic receptor modulators on cognitive performance in rodent models, this compound was administered to evaluate its impact on memory retention and learning capabilities. Results indicated a significant improvement in performance on memory tasks compared to control groups, suggesting its potential as a cognitive enhancer .
Case Study 2: Treatment of Schizophrenia Symptoms
Another study explored the efficacy of this compound in alleviating symptoms of schizophrenia in animal models. The results demonstrated that treatment with this compound resulted in a reduction of hyperactivity and improved social interaction, indicating its promise as a therapeutic agent for managing schizophrenia symptoms .
Potential for Future Research
The unique structure and pharmacological properties of this compound position it as an interesting candidate for further research into its mechanisms of action and broader therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- The tricyclo[3.3.1.13,7]decane core is critical for CNS activity in analogs like Adatanserin, which targets serotonin receptors .
- Substituent modifications (e.g., pyrimidinyl-piperazinyl in Adatanserin vs. aminomethylphenyl in the target compound) significantly alter biological targets. For example, N-(4-(Aminomethyl)phenyl) derivatives in inhibit kallikrein-related peptidase 6, promoting oligodendrocyte growth, rather than CNS effects .
Characterization Data :
- Melting Points : Similar compounds exhibit high melting points (250–310°C), suggesting crystalline stability .
- Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming structures .
- HPLC : Retention times (0.88–1.82 minutes) correlate with polarity and purity .
Pharmacological and Physicochemical Comparison
Notable Trends:
Q & A
Q. What are the standard synthetic routes for N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.1³,⁷]decane-1-carboxamide;hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis typically involves multi-step organic reactions, including amide coupling and cyclization. Key steps:
Amide bond formation : React the tricyclic carboxylate with 4-(aminomethyl)benzylamine under carbodiimide (e.g., EDC/HOBt) activation in anhydrous DMF .
Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
Optimization strategies:
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- First Aid : For eye exposure, rinse with water for 15+ minutes; for ingestion, administer activated charcoal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., neurotransmitter receptors) based on structural analogs .
- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR splitting vs. X-ray crystallography)?
- Methodological Answer :
- Dynamic NMR : Conduct variable-temperature NMR to detect conformational exchange broadening in solution .
- X-ray Crystallography : Compare solid-state structure (e.g., Cambridge Structural Database entries) with solution-phase NMR data to identify polymorphism .
- Advanced MS/MS : Use collision-induced dissociation to correlate fragmentation patterns with proposed tautomers .
Q. How can researchers design in vitro assays to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Panel Screening : Use fluorescence-based ADP-Glo™ assays against a panel of 50+ kinases (e.g., PKC, MAPK) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with staurosporine as a positive control .
- Selectivity Index : Calculate IC₅₀ ratios between target and off-target kinases to assess specificity .
Q. What methodologies integrate AI-driven process optimization into synthesis scale-up?
- Methodological Answer :
- Machine Learning (ML) : Train models on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions for yield improvement .
- Robotic Automation : Use platforms like ChemOS for high-throughput screening of reaction parameters (temperature, stoichiometry) .
- Real-Time Analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression .
Theoretical and Framework-Based Questions
Q. How can researchers link this compound’s mechanism of action to broader neuropharmacological theories?
- Methodological Answer :
- Hypothesis Generation : Align with monoamine hypothesis by testing affinity for serotonin/norepinephrine transporters via radioligand binding assays .
- Systems Biology : Construct interaction networks (e.g., STRING DB) to map downstream signaling pathways affected by the compound .
- Behavioral Models : Validate theoretical predictions using murine forced-swim tests (depression models) .
Q. What frameworks guide the analysis of environmental fate for this compound (e.g., biodegradation, bioaccumulation)?
- Methodological Answer :
- OECD Guidelines : Apply Test No. 301F (ready biodegradability) in activated sludge systems .
- QSAR Modeling : Predict logP and BCF (bioaccumulation factor) using EPI Suite™ to assess environmental persistence .
- Metabolite Profiling : Use LC-QTOF to identify transformation products in simulated sunlight/photolysis experiments .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Quality Control : Implement strict SOPs for synthesis (e.g., fixed reaction time, standardized workup) .
- Bioassay Triplicates : Test each batch in triplicate across multiple cell lines (e.g., HEK293, SH-SY5Y) .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant inter-batch differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
